4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a methylsulfanyl (SMe) group at position 2, and a formyl (carbaldehyde) group at position 5. The methylsulfanyl substituent provides moderate electron-donating effects via sulfur’s lone pairs, while the aldehyde group serves as a reactive site for condensation or nucleophilic addition reactions. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS2/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNAKAUSFQTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichlorothiazole-5-carbaldehyde
- The precursor, 2,4-dichlorothiazole-5-carbaldehyde, can be synthesized or obtained commercially.
- The aldehyde group at position 5 is often protected during substitution reactions to prevent side reactions.
Chlorine to Lithium Exchange and Methylthiolation
- The chlorine atom at position 2 is selectively replaced by a methylsulfanyl group using a halogen-lithium exchange reaction.
- This is typically achieved by treating 2,4-dichlorothiazole-5-carbaldehyde with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the 2-lithio intermediate.
- Subsequent reaction with dimethyl disulfide or methylthiolating agents introduces the methylsulfanyl group at position 2.
- The chlorine atom at position 4 remains intact, yielding this compound.
This method is described in detail in the literature on azole chemistry, including the synthesis of thiazole derivatives via halogen-lithium exchange and nucleophilic substitution.
Experimental Conditions and Reaction Details
| Step | Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Starting material preparation | 2,4-Dichlorothiazole-5-carbaldehyde | Aldehyde group protected if necessary |
| Halogen-lithium exchange | n-Butyllithium, low temperature (e.g., -78 °C) | Formation of 2-lithio intermediate |
| Methylthiolation | Dimethyl disulfide or methylthiolating agent | Introduction of methylsulfanyl group at position 2 |
| Work-up and purification | Standard aqueous quench, extraction, chromatography | Isolation of this compound |
Supporting Research Outcomes
- A study on azole derivatives describes the conversion of 2,4-dichlorothiazole-5-carbaldehyde to its 2-methylthio substituted analog via Cl → Li exchange and subsequent methylthiolation.
- The aldehyde group at position 5 is stable under these conditions when protected or carefully controlled.
- The reaction yields are generally high, with the substitution at position 2 being regioselective.
- Characterization data such as NMR and HPLC confirm the structure and purity of the product.
Alternative Preparation Routes and Related Compounds
- Related thiazole derivatives such as 4-chlorothiazole-5-carbaldehyde and 2-methylthiazole-5-carboxylates have been prepared via cyclization reactions involving alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide in the presence of amine bases.
- Although these methods focus on carboxylates or esters rather than aldehydes, they provide insight into the synthesis of substituted thiazoles.
- Oxidation and reduction steps are often employed in related syntheses to convert methylol or methyl groups into aldehyde functionalities.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Halogen-lithium exchange + methylthiolation | n-Butyllithium, dimethyl disulfide, low temp (-78 °C) | High regioselectivity, good yields | Requires low temperature, moisture sensitive |
| Cyclization from haloacetoacetates | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, amine base, reflux in acetonitrile | Efficient for related esters | Not directly for aldehyde derivatives |
| Oxidation of methylol-thiazoles | Sodium hypochlorite/TEMPO or PCC oxidation | Mild conditions, high purity | Multi-step, requires intermediate isolation |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-methanol.
Substitution: 4-Amino-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde or 4-Thio-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde.
Scientific Research Applications
4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, their substituents, molecular properties, and applications:
Impact of Substituents on Properties and Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups :
- Amino vs. Sulfanyl Groups: Amino substituents (e.g., methoxyphenylamino) improve solubility in polar solvents and enable hydrogen bonding, critical for biological interactions . Acetylpiperazinyl groups introduce nitrogen-rich motifs for targeting enzymes or receptors .
- Aldehyde Reactivity: The formyl group participates in condensation reactions (e.g., with amines to form Schiff bases) and Knoevenagel reactions for styryl dyes .
Biological Activity
4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNOS |
| Molecular Weight | 177.64 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound has cytotoxic effects on cancer cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.7 |
| HeLa (Cervical Cancer) | 15.4 |
| A549 (Lung Cancer) | 18.9 |
The structure-activity relationship (SAR) analysis indicates that the presence of the chloro and methylsulfanyl groups enhances the compound's cytotoxicity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of this thiazole derivative on human cancer cell lines and its potential as a therapeutic agent. The study found significant reductions in cell viability at concentrations consistent with those listed in Table 2, indicating its potential for further development in cancer therapy .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-methylsulfanyl-1,3-thiazole-5-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation reactions between a thiazole precursor (e.g., 4-chloro-2-aminothiazole) and a methylsulfanyl-containing aldehyde. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.
- Solvents : Polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C).
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Example reaction table for analogous thiazole carbaldehydes:
| Reaction Type | Precursors | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Condensation | 4-chloro-2-aminothiazole + methylsulfanyl aldehyde | K₂CO₃/CH₃CN | ~65% |
Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer : Structural validation employs:
- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 2.5 ppm for methylsulfanyl-SCH₃).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde).
- Mass Spectrometry : Molecular ion peak matching theoretical m/z (e.g., 207.6 for C₆H₅ClN₂OS₂).
Consistency across these methods ensures structural integrity .
Q. What are the key reactivity profiles of the aldehyde and methylsulfanyl groups?
- Methodological Answer :
- Aldehyde : Undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or oxidation to carboxylic acid (KMnO₄/H₂SO₄).
- Methylsulfanyl : Susceptible to oxidation (H₂O₂ → sulfoxide; mCPBA → sulfone) or nucleophilic substitution (e.g., with amines).
Example transformations:
| Functional Group | Reagents | Product | Reference |
|---|---|---|---|
| Aldehyde | NH₂OH·HCl | Oxime derivative | |
| Methylsulfanyl | H₂O₂/AcOH | Sulfoxide |
Q. How is purity assessed during synthesis?
- Methodological Answer :
Q. What solvents are optimal for recrystallization?
- Methodological Answer : Use ethanol/water mixtures (80:20) or ethyl acetate/hexane gradients. Slow cooling (2°C/min) yields high-purity crystals. Solubility in DMSO or DMF aids in X-ray crystallography .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electron-rich sites (e.g., C-5 of thiazole).
- HOMO-LUMO Analysis : Predict reactivity toward electrophiles (e.g., nitration at C-5 due to high HOMO density).
Validate predictions experimentally via LC-MS monitoring .
Q. What strategies improve enantiomeric purity in chiral derivatives?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL or Jacobsen’s catalyst for asymmetric induction during aldehyde functionalization.
- Chromatography : Chiral HPLC (Chiralpak AD-H column, heptane/IPA = 85:15) to resolve enantiomers.
Monitor enantiomeric excess (ee) via polarimetry or NMR with chiral shift reagents .
Q. How do steric and electronic effects influence biological activity in thiazole derivatives?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., –CF₃, –OCH₃) and test against enzyme targets (e.g., kinases).
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding sites. Correlate binding affinity (ΔG) with IC₅₀ values from enzymatic assays .
Q. What advanced techniques characterize crystallographic disorder in thiazole derivatives?
- Methodological Answer :
- Single-Crystal XRD : Refine using SHELXL (TWIN/BASF commands for twinned data).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. S⋯π contacts).
Resolve disorder via iterative refinement and occupancy adjustment .
Q. How are reaction mechanisms validated for oxidative transformations?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-H₂O in KMnO₄ oxidations to track oxygen incorporation into the carboxylic acid product.
- Kinetic Isotope Effects : Compare kH/kD for C–H bond cleavage using deuterated substrates.
Combine with DFT transition-state modeling to confirm stepwise vs. concerted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
